molecular formula C28H40O2 B149682 3,3',5,5'-Tetra-tert-butyldiphenoquinone CAS No. 2455-14-3

3,3',5,5'-Tetra-tert-butyldiphenoquinone

Cat. No.: B149682
CAS No.: 2455-14-3
M. Wt: 408.6 g/mol
InChI Key: GQIGHOCYKUBBOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetra-tert-butyldiphenoquinone can be synthesized through multiple routes:

Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetra-tert-butyldiphenoquinone typically involves large-scale oxidation processes using readily available starting materials like o,o’-di-tert-butylphenol. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetra-tert-butyldiphenoquinone involves its ability to act as an electron acceptor. It can undergo redox reactions, accepting electrons and forming stable products like o,o’-di-tert-p-bisphenol . This property is crucial for its role as an antioxidant and in various chemical reactions.

Comparison with Similar Compounds

Uniqueness: 3,3’,5,5’-Tetra-tert-butyldiphenoquinone is unique due to its non-nucleophilic character, making it suitable for reactions with electrophiles without interference. Its high stability and antioxidant properties further distinguish it from other similar compounds .

Properties

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIGHOCYKUBBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179291
Record name 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone
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Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2455-14-3
Record name 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one
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Record name 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone
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Record name 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone
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Record name 3,3',5,5'-tetra-tert-butyl-4,4'-dibenzoquinone
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Record name 3,3',5,5'-TETRA-TERT-BUTYL-4,4'-DIPHENOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone?

A1: 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone (DPQ) is primarily recognized for its role as an antioxidant in stabilizing carbon-chain polymers like polypropylene and isoprene rubber. [, ]

Q2: How does DPQ function as an antioxidant?

A2: DPQ acts as a scavenger of alkyl radicals (R•), effectively inhibiting the oxidative degradation of polymers. This process often works synergistically with its reduced form, 4,4′-Bis(2,6-di-tert-butylphenol) (BP-5), which scavenges peroxy radicals (ROO•). [, , ]

Q3: Is there evidence of synergistic antioxidant effects involving DPQ?

A3: Yes, studies have shown a synergistic effect when DPQ is used in conjunction with its reduced form, BP-5, in stabilizing polypropylene. This synergistic activity contributes to the enhanced antioxidant performance of these compounds. [, , ]

Q4: Has DPQ been explored for catalytic applications?

A4: Yes, research indicates that DPQ, in conjunction with air, can function as an organic photocatalytic system. This system has shown efficacy in facilitating the oxidative photocyclization of stilbenes to produce phenacenes. []

Q5: What specific advantages does DPQ offer as a photocatalyst?

A5: The DPQ-air system provides a mild and efficient route for synthesizing phenacenes, valuable compounds in organic electronic devices. This method stands out for its high yields and the remarkable purity of the resulting phenacenes. []

Q6: What is the molecular formula and weight of DPQ?

A6: The molecular formula of DPQ is C28H40O2, and its molecular weight is 408.63 g/mol. []

Q7: What are the common methods for synthesizing DPQ?

A7: DPQ can be synthesized through various methods, including:

  • Oxidation of 2,6-di-tert-butylphenol: This reaction can be carried out using oxygen gas in the presence of KOH in t-BuOH. []
  • Oxidative dimerization of 2,6-di-tert-butylphenol: This approach often employs copper-containing catalysts and is a promising route for industrial-scale DPQ production. []
  • Oxidative dehydrogenation of sterically hindered para-substituted phenols: This method utilizes DPQ itself as a reagent in the dehydrogenation process. []

Q8: What spectroscopic techniques are used to characterize DPQ?

A8: Researchers employ various spectroscopic methods to characterize DPQ:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and confirms the compound's identity. [, ]
  • Infrared (IR) Spectroscopy: Offers insights into the functional groups present in DPQ. []
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the compound's electronic structure and is used to monitor reactions involving DPQ. [, ]

Q9: What is the melting point of DPQ?

A9: The melting point of DPQ is reported to be in the range of 244-246 °C. []

Q10: How does DPQ's structure contribute to its stability and applications?

A11: The presence of bulky tert-butyl groups in DPQ's structure contributes significantly to its steric hindrance. This steric hindrance plays a crucial role in its antioxidant activity by hindering the approach of free radicals, thus enhancing its ability to protect polymers from oxidative degradation. [, ]

Q11: Have computational methods been applied to study DPQ?

A12: Yes, computational chemistry has been employed to investigate the mechanism of oxidative nonpolar inversion reactions catalyzed by N-heterocyclic carbenes (NHCs) where DPQ serves as an oxidant. These studies revealed the energetic favorability of specific reaction pathways and identified the rate-determining step involving DPQ. []

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